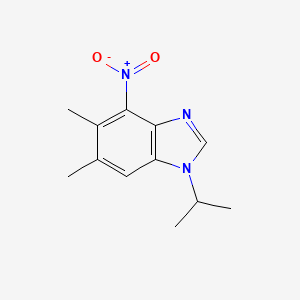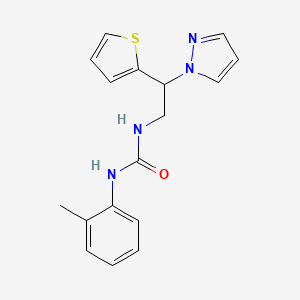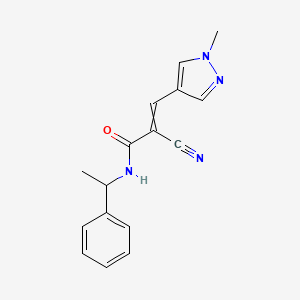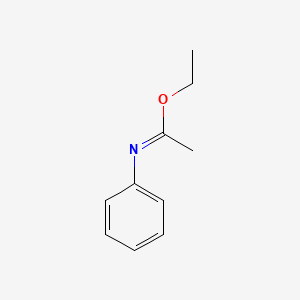![molecular formula C6H9BrO B2632664 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane CAS No. 1859510-91-0](/img/structure/B2632664.png)
6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Bromomethyl)-3-oxabicyclo[310]hexane is a bicyclic organic compound characterized by a six-membered ring fused with a three-membered ring containing an oxygen atom
Wissenschaftliche Forschungsanwendungen
6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the synthesis of potential drug candidates, especially those targeting neurological and psychiatric disorders.
Material Science: It is used in the development of novel polymers and materials with unique properties.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme mechanisms and protein interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane typically involves the bromination of a suitable precursor. One common method is the bromination of 3-oxabicyclo[3.1.0]hexane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited demand. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and ensuring high purity, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether are common reducing agents.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include alcohols and ketones.
Reduction: The major product is the corresponding methyl derivative.
Wirkmechanismus
The mechanism of action of 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane depends on its application. In medicinal chemistry, it may act as an alkylating agent, modifying biological molecules such as DNA or proteins. The bromomethyl group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites in biological targets, thereby altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane: Similar structure but with different positioning of the bromomethyl group.
3-(Bromomethyl)-3-methyl-6-oxabicyclo[3.1.0]hexane: Contains an additional methyl group, which may affect its reactivity and applications.
Uniqueness
6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane is unique due to its specific ring structure and the presence of a bromomethyl group, which imparts distinct reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.
Eigenschaften
IUPAC Name |
6-(bromomethyl)-3-oxabicyclo[3.1.0]hexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO/c7-1-4-5-2-8-3-6(4)5/h4-6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYAMPNKYDQDLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2CBr)CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-methoxyphenyl)-1-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}ethan-1-one](/img/structure/B2632583.png)
![3-[2-chloro-N-(4-methoxyphenyl)acetamido]propanamide](/img/structure/B2632584.png)

![N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2632589.png)

![N-(3,4,5-Trimethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2632591.png)
![N-methyl-N-{[1-(oxolane-2-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2632592.png)
![2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide](/img/structure/B2632596.png)




![1-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2632604.png)
